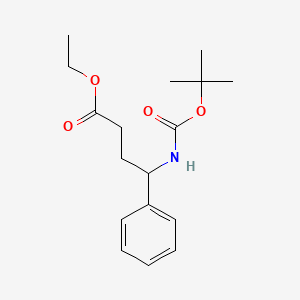

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

Beschreibung

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a protected amino acid ester featuring a tert-butoxycarbonyl (Boc) group, a phenyl substituent, and an ethyl ester moiety. The Boc group serves as a temporary protective group for amines, enabling selective reactions in synthetic pathways, particularly in peptide chemistry . Its molecular formula is C17H23NO4, with a molecular weight of 305.16 g/mol. Synthesized via General Procedure 3 (GP3), this compound is isolated as a white solid with a 65% yield after silica gel chromatography . Key applications include its use as an intermediate in pharmaceutical synthesis, where the phenyl group may enhance lipophilicity and binding affinity to biological targets.

Eigenschaften

Molekularformel |

C17H25NO4 |

|---|---|

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |

InChI |

InChI=1S/C17H25NO4/c1-5-21-15(19)12-11-14(13-9-7-6-8-10-13)18-16(20)22-17(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,18,20) |

InChI-Schlüssel |

AYYSJWRLLGIPHD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reaction-Based Synthesis

The Grignard reaction is a cornerstone for constructing the phenylbutanoate backbone. A representative protocol involves reacting β-bromoethylbenzene with magnesium in methyl tert-butyl ether (MTBE) to generate a Grignard reagent, which subsequently reacts with diethyl oxalate. Key parameters include:

- Solvent System : MTBE with ≤25% co-solvents (e.g., tetrahydrofuran) improves reagent stability.

- Temperature : 50–60°C for Grignard formation; −15–20°C for the addition step to minimize side reactions.

- Yield : 80–88% after acid hydrolysis and purification.

A scaled-up variant (Example 1 in CN102503846B) uses acetophenone, ethyl glyoxylate, and (S)-phenethylamine in ethanol with L-proline catalysis at 25°C for 5 days, achieving 50% yield. This method avoids harsh Friedel-Crafts conditions, reducing aluminum trichloride waste.

Nickel-Catalyzed Carbodifunctionalization

Nickel-catalyzed methods enable simultaneous carbon–carbon and carbon–heteroatom bond formation. In one approach, N-vinylacetamide reacts with arylboronic acids and ethyl bromodifluoroacetate in the presence of Ni(OTf)₂ and 5,5-diCF₃-2,2'-bipyridine:

- Conditions : 80°C in 1,4-dioxane with K₂CO₃ as base.

- Yield : 62% for ethyl 4-acetamido-4-(4-(tert-butyl)phenyl)-2,2-difluorobutanoate.

- Advantage : Direct introduction of fluorine atoms enhances metabolic stability in drug candidates.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under mild conditions. Aqueous-organic biphasic systems (water:acetone = 9.5:0.5) at room temperature provide 85–95% yield for structurally diverse amines. For ethyl 4-((tert-butoxycarbonyl)amino)butanoate derivatives, hydrolysis of ethyl 3-nitromethyl-4-phenylbutanoate followed by hydrogenation and Boc protection yields the target compound in 72% purity after crystallization.

Comparative Analysis of Methods

Challenges and Optimizations

- Side Reactions : Grignard methods may produce Wurtz coupling byproducts; using MTBE instead of THF reduces this risk.

- Catalyst Loading : Nickel-catalyzed routes require 5 mol% Ni(OTf)₂, but ligand design (e.g., electron-deficient bipyridines) improves turnover.

- Deprotection Risks : Oxalyl chloride/MeOH systems cleave Boc groups at RT, necessitating precise stoichiometry to preserve the ester moiety.

Industrial-Scale Considerations

Patent CN101265188A highlights a 1.8 kg synthesis using acetonitrile and sodium carbonate at 23–85°C, achieving 65% yield after chromatography. Celite filtration and ethyl acetate extraction streamline purification. For Boc-protected intermediates, continuous flow systems with immobilized enzymes (e.g., lipases) are emerging to enhance enantioselectivity.

Emerging Methodologies

Recent advances include photoredox catalysis for C–H functionalization and enzyme-mediated asymmetric synthesis. For example, visible-light-driven alkylation of N-Boc-protected amines with α-keto esters shows promise for constructing quaternary carbon centers.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können sie in Amine oder Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Boc-Gruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Trimethylsilyliodid (TMSI) und Methanol werden zur Boc-Deprotektion verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion primäre oder sekundäre Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoat beinhaltet in erster Linie den Schutz und die Deprotektion von Aminogruppen. Die Boc-Gruppe wird unter basischen Bedingungen unter Verwendung von Di-tert-butyl-dicarbonat an Amine addiert. Das geschützte Amin kann dann verschiedene chemische Umwandlungen ohne Beeinträchtigung durchlaufen. Die Boc-Gruppe wird unter sauren Bedingungen entfernt, typischerweise unter Verwendung von Trifluoressigsäure (TFA) oder Salzsäure (HCl), um das freie Amin zu ergeben.

Wirkmechanismus

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomers and Functional Group Variants

a) Ethyl 3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

- Molecular Formula: C17H23NO4

- Molecular Weight : 305.16 g/mol

- Key Differences : The Boc-protected amine is at the 3-position instead of the 4-position.

- Synthesis : Prepared via GP3 with comparable yield (65%) .

b) Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

- CAS : 67706-68-7

- Molecular Formula: C11H19NO5

- Molecular Weight : 245.27 g/mol

- Key Differences : A ketone (3-oxo) replaces the phenyl group.

- Impact : The electron-withdrawing ketone increases electrophilicity, enhancing susceptibility to nucleophilic attacks. The absence of a phenyl ring reduces aromatic interactions in drug-receptor binding .

Fluorinated and Halogenated Derivatives

a) Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate

- CAS : 70424-93-0

- Molecular Formula: C17H22F3NO4

- Molecular Weight : 361.36 g/mol

- Key Differences : Fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring.

- Impact : Fluorination enhances metabolic stability and lipophilicity, improving bioavailability. The (S)-stereochemistry may influence chiral recognition in enzymatic systems .

Ester Variants and Unprotected Amines

a) Methyl 4-((tert-butoxycarbonyl)amino)butanoate

- Molecular Formula: C10H19NO4

- Molecular Weight : 217.26 g/mol

- Key Differences : Methyl ester replaces ethyl ester.

- Impact : Smaller ester groups (methyl vs. ethyl) increase hydrolysis rates due to reduced steric hindrance, affecting stability in aqueous environments .

b) Ethyl 4-[ethyl(phenyl)amino]butanoate

- CAS : 2059944-97-5

- Molecular Formula: C14H21NO2

- Key Differences: Lacks Boc protection; features an ethyl(phenyl)amino group.

- Impact: The unprotected amine is more nucleophilic but prone to oxidation or side reactions.

Aromatic Substitution Variants

a) Ethyl 4-((4-methoxyphenyl)amino)-2-methylene-4-(naphthalen-2-yl)butanoate

- Key Features: Naphthalen-2-yl substituent and methoxyphenylamino group.

- The methoxy group enhances electron density, altering redox properties .

b) Ethyl 4-(1H-indol-2-yl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate

- Key Features : Indole substituent.

- Impact : Indole’s heterocyclic structure enables hydrogen bonding and interactions with biological targets like serotonin receptors .

Biologische Aktivität

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate (often abbreviated as Boc-phenylbutanoate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of Boc-phenylbutanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups, followed by the coupling with ethyl 4-phenylbutanoate. The general synthetic route can be outlined as follows:

- Protection of Amino Group : The amino group is protected using Boc anhydride.

- Coupling Reaction : The protected amino acid is coupled with ethyl 4-phenylbutanoate through standard peptide coupling methods.

- Deprotection : The Boc group can be removed under acidic conditions to yield the active amino compound.

This compound exhibits various biological activities, primarily attributed to its structural features that allow interaction with biological targets. The compound has been evaluated for its anti-cancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that Boc-phenylbutanoate exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives of this compound showed potent activity against human umbilical vein endothelial cells (HUVECs), with a GI50 value indicating effective inhibition at low concentrations .

Table 1: In Vitro Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HUVECs | 0.055 | Cytostatic effects |

| Related Compound A | Y79 | >1000 | Non-selective cytotoxicity |

| Related Compound B | HRECs | 3-6 | Moderate anti-proliferative activity |

Case Studies

A notable case study involved the evaluation of Boc-phenylbutanoate in a model of tumor growth inhibition. The compound was administered to mice implanted with tumor cells, and results indicated a significant reduction in tumor size compared to controls . This effect was attributed to the compound's ability to selectively inhibit angiogenesis and induce apoptosis in rapidly dividing cells.

Research Findings

Recent research has highlighted the role of Boc-phenylbutanoate as a potential lead compound for developing new anti-cancer therapies. Its structural modifications have been explored to enhance potency and selectivity:

- Modification Studies : Various derivatives have been synthesized by altering substituents on the phenyl ring or modifying the butanoate side chain. These modifications have resulted in compounds with improved selectivity for cancer cells over normal cells .

- Combination Therapies : Preliminary studies suggest that combining Boc-phenylbutanoate with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate, and what methodological considerations ensure high yields?

- Synthesis Steps :

Boc Protection : React the primary amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF or DCM) under inert conditions. This step introduces the tert-butoxycarbonyl (Boc) protecting group .

Esterification : Treat the Boc-protected intermediate with thionyl chloride (SOCl₂) in ethanol to form the ethyl ester. Reflux conditions (e.g., 60–80°C for 4–6 hours) are typically employed to drive the reaction to completion .

Purification : Use silica gel chromatography with a hexane:ethyl acetate gradient to isolate the product. LC-MS or NMR can confirm the absence of unreacted starting materials .

- Critical Factors :

- Moisture-sensitive reagents (e.g., Boc anhydride) require anhydrous conditions.

- Excess SOCl₂ must be quenched carefully to avoid side reactions.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and ester moiety (COOEt at ~4.1–4.3 ppm and ~1.2–1.4 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ ion) and detects impurities. Retention time consistency in HPLC further validates purity .

- Melting Point : While less common for liquids, crystalline derivatives (e.g., hydrochloride salts) can be analyzed for melting point consistency .

Q. What are the recommended storage and handling protocols to maintain compound stability?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to acidic or basic conditions .

Advanced Research Questions

Q. How is this compound utilized as an intermediate in the synthesis of bioactive molecules, such as antimicrobial or cardiovascular agents?

- Case Study : this compound serves as a precursor to sacubitril derivatives, which are protease inhibitors with potential antibacterial and antifungal activity. The Boc group facilitates selective deprotection during multi-step syntheses, enabling precise functionalization at the amino group .

- Methodology : Post-esterification, the Boc group is removed with trifluoroacetic acid (TFA) to generate free amines for further coupling reactions (e.g., peptide bond formation) .

Q. How can researchers resolve contradictions in reported synthetic yields or side product formation?

- Root Cause Analysis :

- Reagent Purity : Impurities in Boc anhydride or solvents (e.g., water in ethanol) can reduce yields. Use freshly distilled solvents and high-purity reagents .

- Reaction Monitoring : Real-time TLC or in-situ IR spectroscopy helps identify incomplete reactions or side products (e.g., over-esterification) .

- Optimization Strategies :

- Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride).

- Explore alternative catalysts (e.g., DMAP for esterification) .

Q. What strategies enhance the stability of this compound under varying experimental conditions?

- pH Control : Maintain neutral conditions during storage and reactions. Acidic or basic environments hydrolyze the ester or Boc group .

- Derivatization : Convert the compound to a more stable salt form (e.g., hydrochloride) for long-term storage .

- Lyophilization : For aqueous solutions, freeze-drying preserves integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.